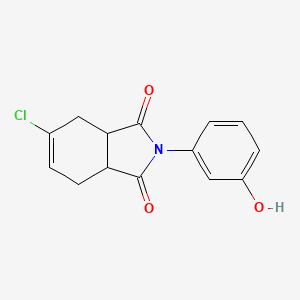![molecular formula C23H18N2OS B5215854 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5215854.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.
Wirkmechanismus
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide works by binding to the active site of glutaminase, thereby inhibiting its activity and reducing the production of glutamate, a key metabolite in glutamine metabolism. This leads to a decrease in cellular energy production and an increase in oxidative stress, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to selectively target cancer cells with high levels of glutaminase expression, while sparing normal cells with low levels of expression. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has also been shown to synergize with other anticancer agents, such as chemotherapy and radiation therapy, to enhance their efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide is its specificity for glutaminase, which allows for targeted inhibition of glutamine metabolism in cancer cells. However, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo. Additionally, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to induce resistance in some cancer cells, highlighting the need for further research to optimize its use in clinical settings.
Zukünftige Richtungen
Future research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy in vivo. Additionally, further studies could investigate the potential of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide in combination with other anticancer agents, as well as its potential applications in other diseases beyond cancer. Finally, research could also focus on identifying biomarkers that could predict the response of cancer cells to N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide treatment, allowing for personalized therapy for cancer patients.
Synthesemethoden
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide can be synthesized using a multi-step process involving the reaction of 2-amino-3-methylbenzoic acid with thionyl chloride, followed by reaction with 2-aminobenzothiazole and then with 3-bromo-1-phenylprop-2-en-1-one. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been widely studied for its potential applications in cancer treatment, as cancer cells exhibit increased dependence on glutamine metabolism compared to normal cells. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide has been shown to effectively inhibit glutaminase activity and induce apoptosis in cancer cells, leading to reduced tumor growth in animal models.
Eigenschaften
IUPAC Name |
(E)-N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c1-16-18(23-25-20-11-5-6-13-21(20)27-23)10-7-12-19(16)24-22(26)15-14-17-8-3-2-4-9-17/h2-15H,1H3,(H,24,26)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBDYFUMKZLYRI-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=O)/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5215789.png)

![2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5215805.png)
![4-ethyl-2-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5215815.png)
![ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5215816.png)
![1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215819.png)

![methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5215828.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)
![10-cyclohexylidene-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215849.png)
![3-[(4-nitrobenzyl)thio]propanoic acid](/img/structure/B5215853.png)
![diethyl 5-({[(4-fluorophenyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5215861.png)
![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5215869.png)
